Synthetic Intermediate Utility: Direct Incorporation into Triazolopyridine Kinase Inhibitor Scaffolds
1-(Thieno[3,2-c]pyridin-2-yl)ethanol is explicitly designated as intermediate D′-4 in the synthetic route toward certain triazolopyridine c-Met kinase inhibitors disclosed in US Patent 8,507,487 B2 [1]. In this route, the secondary alcohol is converted to the corresponding amine (intermediate D) via activation and displacement—a transformation not directly feasible with the analogous ketone or methyl-substituted derivatives, which would require additional reduction steps. This places the alcohol intermediate as the penultimate precursor in a sequence leading to the pharmacologically active triazolopyridine-thienopyridine hybrid scaffold, a claim not shared by the commercially more abundant 2-methyl or 2-unsubstituted thieno[3,2-c]pyridine variants .
| Evidence Dimension | Synthetic role in patent-disclosed kinase inhibitor route |
|---|---|
| Target Compound Data | Designated as intermediate D′-4; converted directly to the corresponding amine (intermediate D) without additional redox manipulation. |
| Comparator Or Baseline | 2-Methylthieno[3,2-c]pyridine and thieno[3,2-c]pyridine (unsubstituted at C2): no direct synthetic entry to the 2-(1-aminoethyl) pharmacophore. |
| Quantified Difference | Not applicable (qualitative synthetic route comparison). |
| Conditions | Multi-step synthesis per US 8,507,487 B2; step involves chlorination of the alcohol followed by amination. |
Why This Matters
For medicinal chemistry groups synthesizing C2-aminoalkyl-substituted thienopyridine kinase inhibitors, this alcohol is the direct precursor, eliminating two to three synthetic steps versus starting from the unsubstituted core.
- [1] Certain triazolopyridines and triazolopyrazines, compositions thereof and their use in the treatment of cancer. Patent US 8507487 B2. Filed 2013. View Source
